2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Overview
Description
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4Cl2F3N. It is a solid at ambient temperature and is known for its significant chemical properties and applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired acetonitrile compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group and nitrile functionality play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an amino group instead of a nitrile group.
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile: Similar structure with a fluorine atom instead of chlorine atoms.
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: Similar structure with an isocyanate group instead of a nitrile group.
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is unique due to its specific combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNRRQYRWZABT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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